molecular formula C8H6N2O3S2 B13249054 2-(3-Methoxy-1,2-thiazol-5-yl)-1,3-thiazole-5-carboxylic acid

2-(3-Methoxy-1,2-thiazol-5-yl)-1,3-thiazole-5-carboxylic acid

Cat. No.: B13249054
M. Wt: 242.3 g/mol
InChI Key: FJZQWKUHBNUZGB-UHFFFAOYSA-N
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Description

2-(3-Methoxy-1,2-thiazol-5-yl)-1,3-thiazole-5-carboxylic acid is a heterocyclic compound that features both thiazole and thiazolyl moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Methoxy-1,2-thiazol-5-yl)-1,3-thiazole-5-carboxylic acid typically involves the formation of the thiazole ring followed by the introduction of the methoxy group and carboxylic acid functionality. Specific synthetic routes and reaction conditions can vary, but common methods include cyclization reactions and functional group transformations.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure cost-effectiveness and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(3-Methoxy-1,2-thiazol-5-yl)-1,3-thiazole-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The methoxy group and other substituents can be replaced through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

2-(3-Methoxy-1,2-thiazol-5-yl)-1,3-thiazole-5-carboxylic acid has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules.

    Biology: It can be used in studies involving enzyme inhibition and protein interactions.

    Industry: The compound may be used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 2-(3-Methoxy-1,2-thiazol-5-yl)-1,3-thiazole-5-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The specific pathways and targets depend on the context of its use, such as enzyme inhibition in biological studies or receptor binding in medicinal applications.

Comparison with Similar Compounds

Similar Compounds

    (3-Methoxy-1,2-thiazol-5-yl)boronic acid: Shares the thiazole moiety but differs in functional groups.

    2-(3-Methoxy-1,2-thiazol-5-yl)-2-methylpropanoic acid: Similar structure with variations in the alkyl chain.

Uniqueness

2-(3-Methoxy-1,2-thiazol-5-yl)-1,3-thiazole-5-carboxylic acid is unique due to its combination of thiazole rings and the presence of both methoxy and carboxylic acid groups

Properties

Molecular Formula

C8H6N2O3S2

Molecular Weight

242.3 g/mol

IUPAC Name

2-(3-methoxy-1,2-thiazol-5-yl)-1,3-thiazole-5-carboxylic acid

InChI

InChI=1S/C8H6N2O3S2/c1-13-6-2-4(15-10-6)7-9-3-5(14-7)8(11)12/h2-3H,1H3,(H,11,12)

InChI Key

FJZQWKUHBNUZGB-UHFFFAOYSA-N

Canonical SMILES

COC1=NSC(=C1)C2=NC=C(S2)C(=O)O

Origin of Product

United States

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